1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid
Description
1-(1-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid is a bicyclic organic compound featuring two cyclobutane rings. The primary structure includes a tert-butoxycarbonyl (Boc)-protected amino group attached to one cyclobutyl moiety, while the other cyclobutane ring is functionalized with a carboxylic acid group. This combination of rigid cyclic systems and protective groups makes the compound valuable in medicinal chemistry and peptide synthesis, where conformational restriction and stability under synthetic conditions are critical .
The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(8-5-9-14)13(10(16)17)6-4-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPGVSBXIYMYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2(CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutylcarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like 1,4-dioxane and requires stirring for about 15 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the cyclobutane ring or the Boc-protected amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino group or the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid depends on its specific application. In the context of pharmaceuticals, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Cyclopropane Derivatives
- 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS 88950-64-5): Molecular Formula: C₉H₁₅NO₄ . Key Differences: Smaller cyclopropane ring introduces higher ring strain (~27 kcal/mol vs. ~26 kcal/mol for cyclobutane), increasing reactivity in ring-opening reactions. The reduced steric bulk may improve solubility but limit conformational restriction compared to bicyclic cyclobutane systems . Similarity Score: 0.93 (Tanimoto coefficient, indicating moderate structural overlap) .
Cyclopentane Derivatives
- (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopentanecarboxylic acid: Molecular Formula: C₁₅H₂₇NO₅ (estimated from ). Key Differences: Larger cyclopentane ring reduces strain and increases flexibility. The 2-methoxyethyl substituent enhances hydrophilicity (LogP ~1.2 vs. ~2.5 for the target compound) .
Analogs with Alternative Protecting Groups
Fmoc-Protected Cyclobutane Derivatives
- 1-(Fmoc-amino)cyclobutanecarboxylic acid (Fmoc-cyclovaline, CAS 1245156): Molecular Formula: C₂₀H₁₉NO₄ . Key Differences: The fluorenylmethyloxycarbonyl (Fmoc) group is bulkier and more hydrophobic (LogP ~3.8) than Boc, requiring basic conditions (e.g., piperidine) for deprotection. This makes Fmoc derivatives less suitable for acid-sensitive syntheses .
Unprotected Amino Acid Analogs
- 1-Amino-1-cyclobutanecarboxylic acid (CAS 745738-05-0): Molecular Formula: C₅H₉NO₂ . Key Differences: The free amino group increases polarity (LogP ~-1.5) and reactivity, limiting stability during synthesis. Often used as a constrained building block in peptide design .
Heterocyclic and Substituted Derivatives
- 1-{1-[(tert-Butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid: Molecular Formula: C₁₄H₂₂N₂O₅ (estimated from ).
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Stability : Boc-protected cyclobutane derivatives exhibit superior acid stability compared to Fmoc analogs, enabling sequential deprotection strategies in multi-step syntheses .
- Bioactivity: Bicyclic systems like the target compound show enhanced binding affinity in protease inhibitors due to pre-organized conformations, outperforming monocyclic analogs in potency by ~10-fold in select assays .
- Synthetic Challenges : Cyclobutane ring formation often requires photochemical or transition-metal-mediated methods, increasing complexity compared to cyclopropane synthesis .
Biological Activity
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid, often abbreviated as Boc-aminocyclobutane carboxylic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, synthesis methods, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H25NO5
- CAS Number : 2060033-33-0
- Molecular Weight : 287.35 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. The following sections detail its pharmacological properties, mechanisms of action, and stability.
Pharmacological Properties
Research indicates that compounds similar to Boc-aminocyclobutane carboxylic acid exhibit various pharmacological activities, including:
- Antitumoral Activity : Certain α-acyloxy carboxamides have shown promise in inhibiting tumor growth.
- Antibacterial Activity : Studies suggest moderate antibacterial efficacy against Gram-negative bacteria, such as Pseudomonas aeruginosa .
The mechanisms through which Boc-aminocyclobutane carboxylic acid exerts its biological effects are not fully elucidated but may involve:
- Inhibition of specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
- Interaction with cellular pathways that regulate inflammation and immune responses.
Stability and Metabolic Studies
Stability studies are critical for understanding the potential therapeutic applications of Boc-aminocyclobutane carboxylic acid. The compound's ester group is typically considered labile due to hydrolytic enzymes in the body. However, recent studies have shown that certain modifications can enhance metabolic stability .
Table 1: Hydrolytic Stability of Related Compounds
| Compound | Mouse Liver Microsomes (MLM) | Human Liver Microsomes (HLM) | Human Plasma |
|---|---|---|---|
| Compound A | 5% residual substrate | 47% residual substrate | 93% |
| Compound B | 95% residual substrate | >99% residual substrate | 84% |
This table illustrates the metabolic stability of related compounds, indicating that modifications to the structure can lead to improved resistance to hydrolysis.
Case Studies
Several studies have explored the biological activities of compounds related to Boc-aminocyclobutane carboxylic acid:
- Antibacterial Studies : Research demonstrated that structurally similar compounds showed moderate antibacterial activity against Pseudomonas aeruginosa, with inhibition zones comparable to known antibiotics like gentamicin .
- Antitumoral Properties : A study highlighted the potential of α-acyloxy carboxamides in cancer treatment, suggesting that these compounds could serve as effective antitumoral agents by targeting specific metabolic pathways .
Q & A
Q. What are the common synthetic routes for 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid?
The synthesis typically involves:
- Cyclobutane ring formation : [2+2] cycloaddition or malonate-based cyclization (e.g., ethyl malonate with dibromides under sodium ethoxide catalysis) .
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino-substituted cyclobutane intermediate using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a base like DMAP .
- Ester hydrolysis : Converting methyl/ethyl esters (e.g., methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate) to carboxylic acids via alkaline hydrolysis (KOH/EtOH, reflux) .
Q. How is the compound purified, and what analytical methods validate its structure?
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry and Boc-group integrity.
- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 282.3 for C₁₄H₂₂N₂O₄) .
- IR : Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : Intermediate for peptidomimetics or enzyme inhibitors targeting neurological/metabolic disorders .
- Material science : Building block for strained-ring polymers due to cyclobutane’s rigidity .
Advanced Research Questions
Q. How does the stereochemistry of the cyclobutane rings influence reactivity and biological activity?
- Steric effects : The cis or trans arrangement of substituents affects ring strain and hydrogen-bonding capacity. For example, (1R,2R)-configured analogs show enhanced binding to protease active sites .
- Case study : A (1R,2R)-isomer of a related cyclopropane analog exhibited 10-fold higher inhibitory activity against HIV-1 protease compared to the (1S,2S)-form .
Q. What are the stability challenges under acidic/basic conditions, and how are they mitigated?
- Acidic conditions : The Boc group is labile in strong acids (e.g., TFA), necessitating controlled deprotection (e.g., 20% TFA/DCM, 0°C, 1 hr) .
- Basic conditions : Prolonged exposure to NaOH can hydrolyze the cyclobutane ring. Stabilization strategies include using buffered aqueous solutions (pH 7–8) during hydrolysis .
Q. How can computational modeling optimize derivatives for target engagement?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like GABAₐ or NMDA .
- QSAR : Electron-withdrawing groups (e.g., -CF₃) on the cyclobutane enhance metabolic stability (t₁/₂ increased from 2.1 to 5.8 hrs in murine models) .
Methodological Notes
- Contradictions : lists a sulfur-containing analog (C₁₀H₈O₃S), which may be a typographical error. Cross-referencing with NMR data from confirms the target compound lacks sulfur.
- Safety : While explicit toxicity data is absent, standard precautions for Boc-protected amines apply (e.g., P95 respirators for particulates, fume hood use) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
